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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR16835, a novel bifunctional

Nociceptin/Orphanin FQ (NOP) receptor and mu-opioid (MOR) receptor agonist, with existing

opioid-based analgesics and treatments for opioid use disorder. This document synthesizes

preclinical data to evaluate the translational potential of SR16835, focusing on its receptor

binding affinity, functional activity, and in vivo efficacy.

Introduction to SR16835
SR16835 is a novel investigational compound that exhibits a unique pharmacological profile as

a potent full agonist at the NOP receptor and a partial agonist at the MOR. This dual

mechanism of action holds the therapeutic promise of providing potent analgesia with a

reduced side-effect profile, particularly concerning abuse liability and respiratory depression,

which are significant drawbacks of conventional MOR agonists.

Comparative Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for SR16835 in

comparison to standard opioid drugs.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
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Compound
NOP Receptor
(Ki, nM)

Mu-Opioid
Receptor (Ki,
nM)

Kappa-Opioid
Receptor (Ki,
nM)

Delta-Opioid
Receptor (Ki,
nM)

SR16835 (as

SR14150)
1.39 ± 0.42 29.9 ± 2.1 42.7 ± 1.0 >10,000

Morphine >10,000 1 - 10 30 - 100 100 - 1000

Buprenorphine ~170 0.2 - 1 2 - 10 5 - 20

Fentanyl >10,000 0.1 - 1 >1000 >1000

Methadone >1000 1 - 10 >1000 >1000

Note: Data for SR16835 is represented by the closely related compound SR14150 from

available literature.[1][2] Values for comparator drugs are compiled from various sources and

represent a general range.

Table 2: Comparative Functional Activity (EC50, nM and Emax, %)

Compound
NOP Receptor
(EC50, nM)

NOP Receptor
(Emax, %)

Mu-Opioid
Receptor
(EC50, nM)

Mu-Opioid
Receptor
(Emax, %)

SR16835 (as

SR14150)
Partial Agonist Partial Agonist Partial Agonist Partial Agonist

Morphine No Activity 0 10 - 100
100 (Full

Agonist)

Buprenorphine Partial Agonist Low 1 - 10
~50 (Partial

Agonist)

Fentanyl No Activity 0 1 - 10
100 (Full

Agonist)

Methadone No Activity 0 5 - 50
100 (Full

Agonist)
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Note: Specific EC50 and Emax values for SR14150 were not fully available in the reviewed

literature, but it is characterized as a partial agonist at both NOP and MOR.[1] Values for

comparator drugs are generalized from multiple sources.

Table 3: Comparative In Vivo Antinociceptive Potency (ED50, mg/kg)

Compound
Tail-Flick Test (ED50,
mg/kg)

Hot Plate Test (ED50,
mg/kg)

SR16835 Data Not Available Data Not Available

Morphine 2 - 10 (s.c.) 5 - 15 (s.c.)

Buprenorphine 0.05 - 0.2 (s.c.) 0.1 - 0.5 (s.c.)

Fentanyl 0.01 - 0.05 (s.c.) 0.02 - 0.1 (s.c.)

Methadone 1 - 5 (s.c.) 2 - 10 (s.c.)

Note: In vivo potency data for SR16835 was not available in the public domain at the time of

this review. Values for comparator drugs are approximate and can vary based on the specific

experimental conditions.

Signaling Pathways
The therapeutic effects of SR16835 and comparator drugs are mediated through complex

intracellular signaling cascades following receptor activation.
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SR16835 engages both MOR and NOP receptor signaling pathways.

Activation of the MOR by traditional opioids primarily leads to Gαi/o protein-mediated inhibition

of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of

voltage-gated calcium channels, resulting in analgesia. However, it also recruits β-arrestin, a

pathway associated with adverse effects like respiratory depression and tolerance.[3] The NOP

receptor, also coupled to Gαi/o proteins, produces similar downstream effects on adenylyl

cyclase and ion channels.[4][5][6][7] Crucially, NOP receptor activation can modulate MOR

signaling, potentially attenuating the rewarding effects and other adverse outcomes associated

with MOR agonism.[7]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

pharmacological profile of opioid compounds.
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Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Start

Prepare cell membranes
expressing the target receptor

Incubate membranes with a fixed
concentration of radiolabeled ligand
and varying concentrations of the
test compound (e.g., SR16835)

Separate bound from free
radioligand by rapid filtration

Quantify radioactivity of the
bound radioligand using a

scintillation counter

Analyze data to determine the
IC50 and calculate the Ki value

End

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Protocol:
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Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or

HEK293 cells stably transfected with MOR or NOP receptors) are prepared by

homogenization and centrifugation.

Incubation: Membranes are incubated in a buffer solution with a known concentration of a

high-affinity radioligand (e.g., [3H]DAMGO for MOR, or [3H]Nociceptin for NOP) and a range

of concentrations of the unlabeled test compound.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap

the membranes with the bound radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated

using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor agonism.
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Workflow for a [35S]GTPγS binding assay.

Protocol:

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing

the receptor of interest are used.[8][9][10][11]
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Incubation: Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS (a

non-hydrolyzable GTP analog), and varying concentrations of the test agonist.[8][9][10][11]

Reaction Termination: The binding reaction is stopped by rapid filtration.[8][9][10]

Quantification: The amount of [35S]GTPγS bound to the Gα subunits on the membranes is

quantified by scintillation counting.[8]

Data Analysis: The specific binding is plotted against the logarithm of the agonist

concentration to generate a dose-response curve, from which the potency (EC50) and

efficacy (Emax) are determined.[8]

In Vivo Nociception Assays
These assays assess the analgesic properties of a compound in animal models.

4.3.1. Tail-Flick Test
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Workflow for the tail-flick test in mice.

Protocol:

Acclimatization: The mouse is gently restrained with its tail exposed.[12][13][14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b10770995?utm_src=pdf-body-img
https://www.protocols.io/view/tail-flick-32bgqan.pdf
https://www.protocols.io/view/tail-flick-test-rm7vzzx5vx1w/v1
https://www.diacomp.org/shared/document.aspx?id=34&docType=Protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of

the tail, and the time taken for the mouse to flick its tail away from the heat source is

recorded as the baseline latency.[12][14][15] A cut-off time is set to prevent tissue damage.

[15]

Drug Administration: The test compound or vehicle is administered, typically via

subcutaneous or intraperitoneal injection.

Post-treatment Measurement: The tail-flick latency is measured again at various time points

after drug administration.

Data Analysis: The analgesic effect is often expressed as the percentage of the maximal

possible effect (%MPE). The dose that produces a 50% effect (ED50) is calculated from the

dose-response curve.

4.3.2. Hot Plate Test
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Workflow for the hot plate test in mice.

Protocol:

Acclimatization: The mouse is allowed to acclimate to the testing room.[16][17]
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Baseline Measurement: The mouse is placed on a metal plate maintained at a constant

temperature (e.g., 52-55°C), and the time until it exhibits a nocifensive response (e.g., licking

a hind paw or jumping) is recorded.[16][18][19] A cut-off time is used to prevent injury.[17]

Drug Administration: The test compound or vehicle is administered.

Post-treatment Measurement: The response latency is reassessed at specific intervals after

drug administration.

Data Analysis: The analgesic effect is quantified, and the ED50 is determined as described

for the tail-flick test.

Conditioned Place Preference (CPP)
This behavioral assay is used to assess the rewarding or aversive properties of a drug.
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Workflow for the conditioned place preference test.

Protocol:

Pre-conditioning Phase: On the first day, each mouse is placed in a two-chambered

apparatus with distinct visual and tactile cues and allowed to explore freely to establish a

baseline preference for either chamber.[20][21][22]
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Conditioning Phase: Over several days, the mouse receives an injection of the test drug and

is confined to one chamber, and on alternate days, it receives a vehicle injection and is

confined to the other chamber.[20][21][22] The drug is typically paired with the initially non-

preferred chamber.

Test Phase: After the conditioning phase, the mouse is placed back in the apparatus in a

drug-free state, with free access to both chambers. The time spent in each chamber is

recorded.[20][21][22]

Data Analysis: A significant increase in the time spent in the drug-paired chamber compared

to the pre-conditioning baseline indicates that the drug has rewarding properties.[23]

Translational Potential and Conclusion
The dual agonism of SR16835 at NOP and MOR receptors presents a promising therapeutic

strategy. By activating NOP receptors, SR16835 has the potential to induce analgesia while

simultaneously mitigating the rewarding effects and other adverse side effects mediated by

MOR activation, such as respiratory depression and the development of tolerance and

dependence.

The preclinical data, although limited for SR16835 itself, suggests that bifunctional NOP/MOR

agonists could offer a safer alternative to traditional opioids. Further comprehensive preclinical

studies directly comparing SR16835 with standard-of-care opioids are warranted to fully

elucidate its therapeutic index and translational potential for the management of pain and

opioid use disorder. The detailed experimental protocols provided in this guide offer a

framework for conducting such pivotal comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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